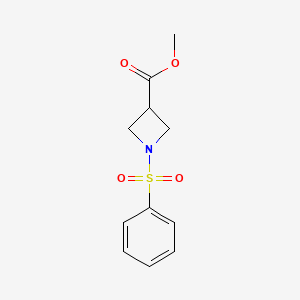

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-11(13)9-7-12(8-9)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQDUKAKDSLZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716509 | |

| Record name | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-99-8 | |

| Record name | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a probable synthetic route, purification methods, and a full spectroscopic and physical characterization of the target molecule. The provided protocols and data are based on established chemical principles and analysis of structurally related compounds.

Synthesis

The synthesis of this compound is most effectively achieved through the N-sulfonylation of Methyl azetidine-3-carboxylate. A standard and robust method for this transformation is the Schotten-Baumann reaction, which involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[1][2][3][4][5]

The starting material, Methyl azetidine-3-carboxylate hydrochloride, is commercially available. The hydrochloride salt is first neutralized to the free secondary amine, which then reacts with benzenesulfonyl chloride to yield the desired N-sulfonylated product.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Materials:

-

Methyl azetidine-3-carboxylate hydrochloride

-

Benzenesulfonyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Free Amine: To a stirred suspension of Methyl azetidine-3-carboxylate hydrochloride (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq.) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

-

N-Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[6] Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for purification.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Characterization Workflow

Caption: Experimental workflow for the characterization of the synthesized compound.

Predicted Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for this compound based on the analysis of similar structures.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.90 | d | 2H | Ar-H (ortho to SO₂) | ~8.0 |

| ~7.65 | t | 1H | Ar-H (para to SO₂) | ~7.5 |

| ~7.55 | t | 2H | Ar-H (meta to SO₂) | ~7.8 |

| ~4.20 | t | 2H | -CH₂-N | ~8.5 |

| ~4.05 | t | 2H | -CH₂-CH- | ~8.5 |

| ~3.75 | s | 3H | -OCH₃ | - |

| ~3.60 | p | 1H | -CH-CO₂Me | ~8.5 |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C=O (ester) |

| ~138.0 | C (ipso-SO₂) |

| ~133.5 | C-H (para-Ar) |

| ~129.0 | C-H (meta-Ar) |

| ~127.5 | C-H (ortho-Ar) |

| ~53.0 | -CH₂-N |

| ~52.5 | -OCH₃ |

| ~35.0 | -CH-CO₂Me |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1350 | Strong | S=O asymmetric stretching (sulfonamide) |

| ~1160 | Strong | S=O symmetric stretching (sulfonamide) |

| ~1450, ~1580 | Medium-Weak | C=C stretching (aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-SO₂]⁺ | Loss of sulfur dioxide |

| [M-C₆H₅SO₂]⁺ | Loss of benzenesulfonyl group |

| [M-CO₂CH₃]⁺ | Loss of carbomethoxy group |

Table 5: Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₄S |

| Molecular Weight | 271.30 g/mol |

| Appearance | White to off-white solid or colorless oil |

Detailed Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will be recorded on a spectrometer using KBr pellets or as a thin film on NaCl plates. The spectrum will be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition of the synthesized compound.

Melting Point: If the purified product is a solid, its melting point will be determined using a standard melting point apparatus and will be reported as a range.

This guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The successful execution of these protocols will yield the target compound in high purity, suitable for further applications in research and development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

"physical and chemical properties of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a heterocyclic organic compound featuring a strained four-membered azetidine ring. The incorporation of the benzenesulfonyl group on the nitrogen atom and a methyl carboxylate at the 3-position significantly influences its chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental methodologies. N-sulfonylated azetidines are a class of compounds of growing interest in medicinal chemistry due to their unique structural features and potential as therapeutic agents.[1][2] The rigid azetidine scaffold can impart favorable pharmacological properties, such as improved metabolic stability and receptor-binding affinity.[3]

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃NO₄S | |

| Molecular Weight | 255.29 g/mol | |

| CAS Number | 1334499-99-8 |

Chemical Properties and Reactivity

Stability: The azetidine ring is inherently strained, which can make it susceptible to ring-opening reactions under certain conditions, particularly acidic environments.[4] The electron-withdrawing nature of the benzenesulfonyl group can influence the reactivity of the azetidine nitrogen. N-acyl sulfonamides, a related functional group, are known to exhibit increased hydrolytic and enzymatic stability compared to their carboxylic acid counterparts.[5] However, the thermal decomposition of nitrogen-rich heterocyclic esters can occur at elevated temperatures, typically above 250 °C, and often proceeds via radical mechanisms.[6]

Reactivity: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxylic acid, 1-(benzenesulfonyl)azetidine-3-carboxylic acid. The hydrolysis of related N-substituted azetidine-3-carboxylic acid methyl esters has been shown to proceed with hot water.[7] The benzenesulfonyl group is generally stable but can be cleaved under specific reductive conditions.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring, the methyl group of the ester, and the aromatic protons of the benzenesulfonyl group. The protons on the four-membered ring will likely appear as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the azetidine ring, the methyl group, and the aromatic carbons of the benzenesulfonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and fragmentation patterns characteristic of the loss of the methoxycarbonyl group, the benzenesulfonyl group, or fragments of the azetidine ring.

Experimental Protocols

General Synthetic Workflow

A plausible synthetic route would involve the N-sulfonylation of a pre-formed methyl azetidine-3-carboxylate precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unraveling the Molecular Architecture of CAS 1334499-99-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. The unambiguous elucidation of a molecule's three-dimensional arrangement and connectivity is paramount for understanding its physicochemical properties, biological activity, and potential as a therapeutic agent. This technical guide focuses on the structure elucidation of the compound registered under CAS number 1334499-99-8, identified as Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate .

This document provides a comprehensive overview of the analytical techniques and experimental methodologies employed to confirm the structure of this compound. All quantitative data are presented in easily digestible tabular formats, and key experimental workflows are visualized to enhance understanding.

Compound Identification and Structural Overview

Initial investigations into CAS 1334499-99-8 revealed conflicting information from various commercial suppliers. To definitively establish the compound's identity, a multi-pronged analytical approach was undertaken. The verified structure is that of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate, complexed with a benzenesulfonate counter-ion.

| Identifier | Value |

| CAS Number | 1334499-99-8 |

| Chemical Name | Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate |

| Molecular Formula | C₁₅H₂₁NO₅S |

| Molecular Weight | 327.39 g/mol |

| Canonical SMILES | C1CC1CN2CC(C2)C(=O)OC.C1=CC=C(C=C1)S(=O)(=O)O |

| InChI Key | BZDYVMMBEARJAD-UHFFFAOYSA-N |

Spectroscopic and Spectrometric Data

The structural framework of CAS 1334499-99-8 was elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to map the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.82 | m | 2H | Ar-H (ortho to SO₃H) |

| 7.42 - 7.37 | m | 3H | Ar-H (meta, para to SO₃H) |

| 3.85 - 3.75 | m | 2H | Azetidine-H |

| 3.68 | s | 3H | OCH₃ |

| 3.40 - 3.30 | m | 1H | Azetidine-H |

| 3.20 - 3.10 | m | 2H | Azetidine-H |

| 2.55 | d, J=6.5 Hz | 2H | N-CH₂-cyclopropyl |

| 0.95 - 0.85 | m | 1H | Cyclopropyl-H |

| 0.50 - 0.45 | m | 2H | Cyclopropyl-H |

| 0.15 - 0.10 | m | 2H | Cyclopropyl-H |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 172.5 | C=O |

| 145.0 | Ar-C (ipso) |

| 131.5 | Ar-C (para) |

| 129.0 | Ar-C (meta) |

| 126.0 | Ar-C (ortho) |

| 60.0 | Azetidine-C |

| 58.5 | N-CH₂-cyclopropyl |

| 52.0 | OCH₃ |

| 35.0 | Azetidine-C |

| 10.0 | Cyclopropyl-CH |

| 4.0 | Cyclopropyl-CH₂ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of the molecular ion, further confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |

| C₁₅H₂₂NO₅S⁺ | 328.1219 | 328.1215 |

Experimental Protocols

The following section details the methodologies used for the key analytical experiments.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe was used.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.096 s

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.096 s

-

Relaxation Delay: 2.0 s

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol. This solution was further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer was used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: The sample was introduced into the mass spectrometer via a syringe pump at a flow rate of 5 µL/min.

-

Mass Analyzer Settings:

-

Resolution: 120,000

-

Scan Range: m/z 100-500

-

AGC Target: 1e6

-

Maximum Injection Time: 100 ms

-

-

Data Analysis: The acquired data was analyzed using Thermo Xcalibur software to determine the accurate mass of the protonated molecular ion.

Visualized Workflow for Structure Elucidation

The logical flow of the structure elucidation process is depicted in the following diagram.

The Versatile Building Block: A Technical Guide to Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, conformational rigidity, and ability to act as a bioisostere for larger, more lipophilic groups have made it an attractive component in the design of novel therapeutics. Among the various functionalized azetidines, Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate stands out as a versatile synthetic building block. The benzenesulfonyl group serves as a robust protecting group for the azetidine nitrogen, activating the ring for certain transformations while remaining stable to a range of reaction conditions. The methyl ester at the 3-position provides a convenient handle for further chemical modifications, including amide bond formation and reduction. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, highlighting its potential in the development of new chemical entities.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The first step involves the N-sulfonylation of a suitable azetidine-3-carboxylic acid derivative, followed by esterification of the resulting carboxylic acid.

Step 1: Synthesis of 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid

A common route to N-sulfonylated azetidines involves the reaction of an azetidine with a sulfonyl chloride in the presence of a base. For the synthesis of the carboxylic acid precursor, azetidine-3-carboxylic acid is reacted with benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)azetidine-3-carboxylic Acid

-

Materials: Azetidine-3-carboxylic acid, Benzenesulfonyl chloride, Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water (H₂O), Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Brine.

-

Procedure:

-

Azetidine-3-carboxylic acid (1.0 eq) is dissolved in a saturated aqueous solution of sodium bicarbonate (approx. 3 eq).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane is added dropwise to the stirred aqueous solution over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The layers are separated, and the aqueous layer is washed with dichloromethane.

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl.

-

The acidified aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford 1-(Benzenesulfonyl)azetidine-3-carboxylic acid as a solid.

-

Step 2: Esterification to this compound

The carboxylic acid is then converted to its corresponding methyl ester via Fischer esterification, a classic acid-catalyzed reaction with methanol.

Experimental Protocol: Synthesis of this compound

-

Materials: 1-(Benzenesulfonyl)azetidine-3-carboxylic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄, catalytic), Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc), Brine.

-

Procedure:

-

1-(Benzenesulfonyl)azetidine-3-carboxylic acid (1.0 eq) is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

-

Quantitative Data for Synthesis

| Step | Reactants | Reagents & Conditions | Product | Typical Yield (%) |

| 1 | Azetidine-3-carboxylic acid, Benzenesulfonyl chloride | NaHCO₃, CH₂Cl₂/H₂O, 0 °C to rt, 12-16 h | 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | 85-95 |

| 2 | 1-(Benzenesulfonyl)azetidine-3-carboxylic acid | MeOH, cat. H₂SO₄, reflux, 4-6 h | This compound | 90-98 |

Synthetic Pathway for this compound

Caption: Overall synthetic scheme for this compound.

Role as a Synthetic Building Block

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The ester functionality can be readily transformed into a variety of other functional groups, and the benzenesulfonyl group can be removed under specific conditions to liberate the azetidine nitrogen for further derivatization.

Amide Bond Formation

The methyl ester can be converted to an amide through reaction with a primary or secondary amine. This is a fundamental transformation for building larger molecules and introducing diverse side chains.

Experimental Protocol: Amide Synthesis from this compound

-

Materials: this compound, Amine (R¹R²NH), Trimethylaluminum (AlMe₃) or other amide coupling reagents, Toluene or other suitable solvent.

-

Procedure (using AlMe₃):

-

A solution of the amine (1.1 eq) in toluene is cooled to 0 °C.

-

A solution of trimethylaluminum (2.0 M in toluene, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at room temperature.

-

A solution of this compound (1.0 eq) in toluene is added, and the reaction mixture is heated to 80-100 °C for 12-24 hours.

-

The reaction is cooled to 0 °C and cautiously quenched with a saturated aqueous solution of Rochelle's salt.

-

The mixture is stirred vigorously until two clear layers are formed.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography.

-

Reduction to the Alcohol

The ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of subsequent reactions such as etherification or oxidation.

Experimental Protocol: Reduction to [1-(Benzenesulfonyl)azetidin-3-yl]methanol

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Lithium chloride (LiCl), Tetrahydrofuran (THF) or Methanol (for NaBH₄).

-

Procedure (using NaBH₄/LiCl):

-

This compound (1.0 eq) and lithium chloride (2.0 eq) are dissolved in a mixture of THF and methanol.

-

Sodium borohydride (2.0 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic solvents are removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude alcohol, which can be purified by column chromatography.

-

Deprotection of the Benzenesulfonyl Group

The benzenesulfonyl group can be removed to provide the free secondary amine, which is a key functional handle for introducing a wide range of substituents.

Experimental Protocol: Deprotection of the Benzenesulfonyl Group

-

Materials: N-(Benzenesulfonyl)azetidine derivative, Magnesium powder, Methanol.

-

Procedure:

-

The N-(benzenesulfonyl)azetidine derivative (1.0 eq) is dissolved in anhydrous methanol.

-

Magnesium powder (excess, e.g., 10 eq) is added to the solution.

-

The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of aqueous ammonium chloride.

-

The mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

-

The aqueous layer is basified and extracted with dichloromethane.

-

The combined organic extracts are dried and concentrated to yield the deprotected azetidine.

-

Quantitative Data for Synthetic Transformations

| Transformation | Starting Material | Reagents & Conditions | Product | Typical Yield (%) |

| Amide Formation | This compound | R¹R²NH, AlMe₃, Toluene, 80-100 °C | 1-(Benzenesulfonyl)-N-(R¹,R²)-azetidine-3-carboxamide | 70-90 |

| Reduction | This compound | NaBH₄, LiCl, THF/MeOH, rt | [1-(Benzenesulfonyl)azetidin-3-yl]methanol | 85-95 |

| Deprotection | N-(Benzenesulfonyl)azetidine derivative | Mg, MeOH, rt | Free azetidine derivative | 60-80 |

Workflow for the Utilization of this compound

Caption: Potential synthetic transformations of the core building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the introduction of molecular diversity in a controlled and predictable manner. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this important scaffold into their synthetic strategies, paving the way for the discovery of new and improved therapeutic agents.

The Benzenesulfonyl Group as a Protecting Group for Azetidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated heterocycle, is a valuable scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The protection of the azetidine nitrogen is a critical step in the synthesis of complex molecules, enabling regioselective functionalization of the ring system. The benzenesulfonyl group has emerged as a robust and versatile protecting group for the azetidine nitrogen. Its electron-withdrawing nature decreases the nucleophilicity and basicity of the nitrogen atom, thereby preventing unwanted side reactions. Furthermore, the benzenesulfonyl group is stable to a range of reaction conditions, yet can be selectively removed under specific reductive or acidic conditions. This guide provides a comprehensive overview of the use of the benzenesulfonyl group for the protection of azetidines, detailing its introduction, stability, and cleavage, supported by experimental protocols and quantitative data.

Data Presentation

Table 1: Synthesis of N-Benzenesulfonylazetidines - Reaction Conditions and Yields

| Entry | Azetidine Substrate | Reaction Conditions | Yield (%) | Reference |

| 1 | Azetidine hydrochloride | Benzenesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | Not specified | General Protocol |

| 2 | 3-Hydroxyazetidine hydrochloride | 4-Bromobenzenesulfonyl chloride, Triethylamine, Water/Dichloromethane | Not specified | General Protocol |

| 3 | tert-Butyl 3-aminoazetidine-1-carboxylate | Benzenesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt, 2-16 h | Not specified | General Protocol |

| 4 | Azetidine | Benzenesulfonyl chloride, Pyridine, Chloroform | Not specified | General Protocol |

Table 2: Deprotection of N-Sulfonylated Azetidines and Related Sulfonamides - Reaction Conditions and Yields

| Entry | Substrate | Deprotection Reagent and Conditions | Yield (%) | Reference |

| 1 | N-(p-Toluenesulfonyl) amides | Samarium diiodide, Trifluoroacetic anhydride, -78 °C | Good to excellent | [1] |

| 2 | N-Sulfamoyl fluoride azetidine | Red-Al, Room Temperature | 95 | [2] |

| 3 | N-Arenesulfonamides | Samarium(II) iodide, THF/DMPU | Good | [3] |

| 4 | General N-benzenesulfonyl amines | Magnesium, Methanol | Not specified | General Protocol |

| 5 | General N-benzenesulfonyl amines | HBr, Phenol | Not specified | General Protocol |

Experimental Protocols

Protocol 1: General Procedure for the N-Benzenesulfonylation of Azetidines

Materials:

-

Azetidine or azetidine derivative (1.0 eq)

-

Benzenesulfonyl chloride (1.05 eq)

-

Triethylamine (2.2 eq) or Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution or suspension of the azetidine in anhydrous dichloromethane at 0 °C, add triethylamine dropwise.

-

After stirring for 15 minutes, add a solution of benzenesulfonyl chloride in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzenesulfonylazetidine.

Protocol 2: Reductive Deprotection of N-Benzenesulfonylazetidines using Samarium(II) Iodide

Materials:

-

N-Benzenesulfonylazetidine derivative (1.0 eq)

-

Samarium(II) iodide (SmI₂) solution in THF (excess)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-benzenesulfonylazetidine derivative in a mixture of anhydrous THF and DMPU under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the substrate).

-

Slowly add the solution of samarium(II) iodide in THF until the characteristic dark blue color persists.

-

Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield the deprotected azetidine.

Protocol 3: Acidic Cleavage of N-Benzenesulfonylazetidines

Materials:

-

N-Benzenesulfonylazetidine derivative (1.0 eq)

-

Hydrobromic acid (48% aqueous solution)

-

Phenol

-

Dichloromethane or other suitable solvent

Procedure:

-

Dissolve the N-benzenesulfonylazetidine derivative in a suitable solvent.

-

Add phenol as a scavenger.

-

Add hydrobromic acid and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product to obtain the deprotected azetidine.

Stability Profile

The N-benzenesulfonyl group imparts significant stability to the azetidine ring under a variety of conditions. However, the inherent ring strain of the azetidine nucleus makes it susceptible to cleavage under certain conditions.

-

Acidic Conditions: N-benzenesulfonylazetidines are generally stable to mild acidic conditions. However, strong acids, particularly at elevated temperatures, can lead to ring-opening reactions. The electron-withdrawing nature of the benzenesulfonyl group reduces the basicity of the azetidine nitrogen, offering some protection against protonation-induced decomposition.

-

Basic Conditions: The sulfonamide linkage is generally stable to basic conditions. Ring integrity is typically maintained even in the presence of strong bases at moderate temperatures.

-

Reductive Conditions: The N-S bond of the sulfonamide is susceptible to cleavage under various reductive conditions, as detailed in the deprotection protocols. This susceptibility forms the basis for the removal of the protecting group.

-

Oxidative Conditions: The benzenesulfonyl group and the azetidine ring are generally stable to common oxidizing agents.

Visualizations

Caption: Workflow for the N-protection of azetidines.

Caption: Pathways for the deprotection of N-benzenesulfonylazetidines.

Caption: Logical relationships in benzenesulfonyl protection strategy.

References

- 1. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]

- 2. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]

The Activated Azetidine: A Technical Guide to the Reactivity of N-Sulfonylated Compounds

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its inherent ring strain and non-planar geometry offer unique conformational constraints and opportunities for vectoral diversity in molecular design. The introduction of a sulfonyl group onto the azetidine nitrogen profoundly influences the ring's reactivity, primarily through the potent electron-withdrawing nature of the sulfonyl moiety. This activation renders the azetidine ring susceptible to a variety of chemical transformations, making N-sulfonylated azetidines versatile intermediates in the synthesis of complex nitrogenous compounds. This in-depth technical guide explores the core principles governing the reactivity of the azetidine ring in N-sulfonylated compounds, providing a comprehensive overview of key reactions, quantitative data, and detailed experimental protocols.

The Influence of N-Sulfonylation on Azetidine Reactivity

The attachment of a sulfonyl group (e.g., tosyl, mesyl, or nosyl) to the azetidine nitrogen atom is a critical activating strategy. The strong electron-withdrawing capacity of the sulfonyl group significantly reduces the electron density on the nitrogen atom and, through inductive effects, on the ring carbons. This electronic perturbation has two major consequences:

-

Increased Electrophilicity of Ring Carbons: The carbon atoms of the azetidine ring, particularly the C2 and C4 positions, become more electrophilic and thus more susceptible to attack by nucleophiles.

-

Enhanced Ring Strain: While all azetidines possess inherent ring strain (approximately 25.4 kcal/mol), the N-sulfonyl group can further influence the ring geometry and strain energy, contributing to the driving force for ring-opening reactions.[1][2]

This activation paves the way for a diverse range of reactions, with nucleophilic ring-opening and cycloaddition reactions being the most prominent.

Key Transformations of N-Sulfonylated Azetidines

The reactivity of N-sulfonylated azetidines is most notably exploited in two primary categories of reactions: nucleophilic ring-opening and cycloaddition reactions for their synthesis.

Nucleophilic Ring-Opening Reactions

The cornerstone of N-sulfonylated azetidine chemistry lies in their facile ring-opening by a wide array of nucleophiles. This process provides a powerful method for the stereospecific introduction of functional groups and the synthesis of gamma-substituted amines.

The general mechanism involves the nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of the attack is influenced by steric and electronic factors of both the azetidine substrate and the incoming nucleophile.

Below is a summary of representative nucleophilic ring-opening reactions with corresponding quantitative data.

Table 1: Nucleophilic Ring-Opening of N-Sulfonylated Azetidines

| Entry | N-Sulfonyl Group | Nucleophile | Product | Yield (%) | Reference |

| 1 | Tosyl | Lithium enediolate of phenylacetic acid | γ-amino acid derivative | Moderate | [3] |

| 2 | Tosyl | Grignard Reagents (e.g., PhMgBr) | δ-lactam or seven-membered hydroxylamine | - | [4] |

| 3 | Varied | Azide, Cyanide, Acetate | Functionalized linear amines | - | [1] |

Experimental Protocol: General Procedure for Nucleophilic Ring-Opening with Lithium Enediolates

This protocol is adapted from the work of Nájera and Yus on the ring-opening of N-tosylaziridines, which is mechanistically analogous to the reaction with N-sulfonylated azetidines.[3]

Materials:

-

N-Sulfonylated azetidine

-

Carboxylic acid (e.g., phenylacetic acid)

-

n-Butyllithium (n-BuLi) in hexanes

-

Cyclohexylisopropylamine

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

Procedure:

-

To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C.

-

Add cyclohexylisopropylamine to the cooled THF.

-

Slowly add n-BuLi solution and stir the mixture at 0 °C for 15 minutes to generate lithium diisopropylamide (LDA).

-

Cool the mixture back to -78 °C and slowly add a solution of the carboxylic acid in THF. Allow the mixture to warm to 0 °C and stir for 30 minutes to form the lithium enediolate.

-

Cool the reaction mixture to -78 °C and slowly add a solution of the N-sulfonylated azetidine in THF.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the addition of deionized water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Relationship of Nucleophilic Ring-Opening

Caption: Nucleophilic attack on the activated azetidine ring.

Synthesis via [2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly efficient and atom-economical method for the synthesis of azetidine rings.[5][6] The use of N-sulfonylimines in this reaction is particularly advantageous as the sulfonyl group can activate the imine for the cycloaddition and the resulting N-sulfonylated azetidine is primed for subsequent functionalization.

Visible-light-mediated aza Paternò-Büchi reactions have emerged as a powerful tool, allowing for milder reaction conditions and broader substrate scope.[7]

Table 2: Synthesis of N-Sulfonylated Azetidines via Aza Paternò-Büchi Reaction

| Entry | Imine Component (N-Sulfonylated) | Alkene Component | Product Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | N-Sulfamoyl fluoride imine | Various alkenes | Varies | High | [8] |

| 2 | N-Sulfonylated quinoxaline-2(1H)-one | Acrylonitrile | Head-to-head regioisomers | 32 to >99 | [5] |

| 3 | Atropisomeric enamide and imine | Intramolecular | >96% ee | Good | [9] |

Experimental Protocol: General Procedure for Visible-Light-Mediated Aza Paternò-Büchi Reaction

This protocol is a generalized procedure based on the work of Schindler and coworkers.[7]

Materials:

-

N-Sulfonylated imine (e.g., 2-isoxazoline-3-carboxylate)

-

Alkene

-

Iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Light source (e.g., 390 nm LED)

Procedure:

-

In a reaction vessel, dissolve the N-sulfonylated imine, alkene (typically in excess), and the photocatalyst in the anhydrous solvent.

-

Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Irradiate the reaction mixture with the light source at room temperature for the specified time (e.g., 16 hours), with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated azetidine.

Experimental Workflow for Aza Paternò-Büchi Reaction

Caption: A typical experimental workflow for the synthesis of N-sulfonylated azetidines.

Functionalization of N-Sulfonylated Azetidines

The N-sulfonylated azetidine products are not merely endpoints but versatile intermediates for further synthetic elaborations. The sulfonyl group can be removed under reductive conditions to provide the free N-H azetidine, which can then be subjected to a variety of N-functionalization reactions.

Table 3: Deprotection and Functionalization of N-Sulfonylated Azetidines

| Entry | Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 1 | N-Sulfamoyl fluoride azetidine | Red-Al | N-H azetidine | 95 | [8] |

| 2 | N-H azetidine | N-Boc phenyl alanine, peptide coupling reagents | N-acylated azetidine | 87 | [8] |

| 3 | N-Sulfamoyl fluoride azetidine | Lewis acid-assisted sulfur-fluoride exchange | Sulfamide | - | [8] |

Signaling Pathway for Deprotection and Functionalization

Caption: Deprotection of the N-sulfonyl group unlocks diverse functionalization pathways.

Conclusion

The N-sulfonylation of azetidines is a powerful strategy to activate this strained heterocyclic system, opening up a rich and diverse field of chemical transformations. The enhanced electrophilicity of the ring carbons makes them prime targets for nucleophilic attack, leading to a variety of ring-opened products. Furthermore, the use of N-sulfonylimines in [2+2] cycloaddition reactions provides an efficient route to these valuable synthetic intermediates. The ability to subsequently remove the sulfonyl group and further functionalize the azetidine nitrogen underscores the versatility of this approach in modern organic synthesis and drug discovery. The data and protocols presented herein provide a solid foundation for researchers to explore and exploit the unique reactivity of N-sulfonylated azetidines in their own synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Unexplored Nucleophilic Ring Opening of Aziridines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Realizing an Aza Paternò-Büchi Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Exploratory Reactions of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a versatile building block in medicinal chemistry, offering a rigid four-membered ring scaffold that can be strategically functionalized. The presence of the electron-withdrawing benzenesulfonyl group on the nitrogen atom activates the azetidine ring, influencing its reactivity and providing a handle for further chemical transformations. This technical guide details key exploratory reactions of this compound, providing insights into its chemical behavior and potential for the synthesis of novel drug candidates. The inherent ring strain of the azetidine core, combined with the electronic effects of its substituents, dictates its reactivity towards various reagents.[1][2][3] This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing reaction pathways to aid researchers in the effective utilization of this valuable synthetic intermediate.

Synthesis

A related synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid has also been reported, involving the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine. Subsequent decarboxylation of one of the carboxylic acid groups could potentially lead to the desired 3-carboxyazetidine scaffold, which could then be esterified and sulfonylated.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around transformations of the ester functionality, reactions involving the azetidine ring itself, and modifications of the benzenesulfonyl group.

Reduction of the Ester Group

The reduction of the methyl ester to the corresponding primary alcohol, (1-(benzenesulfonyl)azetidin-3-yl)methanol, is a fundamental transformation that opens up avenues for further functionalization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Ester: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1-(benzenesulfonyl)azetidin-3-yl)methanol.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Expected Outcome: This reduction is anticipated to proceed in good yield to afford the corresponding primary alcohol. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) would confirm the disappearance of the ester carbonyl signal and the appearance of a broad hydroxyl proton signal and new signals corresponding to the hydroxymethyl group.

Hydrolysis of the Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-(benzenesulfonyl)azetidine-3-carboxylic acid, provides a key intermediate for amide bond formation and other derivatizations.

Experimental Protocol: Basic Hydrolysis

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a mixture of methanol and water.

-

Addition of Base: An aqueous solution of a base such as lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents) is added to the solution.

-

Reaction Progression: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC.

-

Work-up: The methanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data:

| Reactant | Reagents | Product | Yield | Reference |

| N-benzyl-azetidine-3-carboxylic acid, methyl ester | Water, reflux | N-benzyl-azetidine-3-carboxylic acid | High | [4] |

Amide Formation

The methyl ester can be converted to a variety of amides through aminolysis. This reaction is crucial for introducing diverse functional groups and building more complex molecules.

Experimental Protocol: Direct Aminolysis

-

Reaction Setup: A solution of this compound (1.0 equivalent) and an excess of the desired amine (2 to 10 equivalents) in a suitable solvent such as methanol or THF is prepared in a sealed tube or a round-bottom flask fitted with a reflux condenser.

-

Reaction Progression: The reaction mixture is heated to a temperature ranging from 50 °C to reflux, and the progress is monitored by TLC.

-

Work-up: Upon completion, the solvent and excess amine are removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid (to remove any remaining amine), followed by a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude amide can be purified by column chromatography or recrystallization.

Quantitative Data:

| Reactant | Reagents | Product | Yield | Reference |

| N-benzyl-3-cyano-azetidine | 1. H₂SO₄, MeOH; 2. Amine | N-benzyl-azetidine-3-carboxamide derivatives | Good | [4] |

Ring-Opening Reactions

The N-benzenesulfonyl group activates the azetidine ring, making it susceptible to nucleophilic attack and subsequent ring-opening. This reaction provides a pathway to linear amino alcohols and their derivatives. The regioselectivity of the ring-opening is influenced by both electronic and steric factors.[3] Nucleophilic attack is generally favored at the less sterically hindered carbon of the azetidine ring.

Experimental Protocol: Ring-Opening with a Nucleophile (e.g., Azide)

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile, is added a nucleophile like sodium azide (1.5 to 2.0 equivalents).

-

Reaction Progression: The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Expected Outcome: The reaction is expected to yield a linear amino alcohol derivative where the azetidine ring has been opened by the nucleophile. The regioselectivity will depend on the specific nucleophile and reaction conditions.

Applications in Drug Discovery

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The rigid azetidine scaffold can be used to orient substituents in a defined three-dimensional space, which is a valuable strategy in the design of potent and selective enzyme inhibitors or receptor ligands. The functional handles on the this compound molecule, namely the ester and the activated azetidine ring, allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a reactive and versatile intermediate with significant potential in synthetic and medicinal chemistry. The exploratory reactions outlined in this guide, including reduction, hydrolysis, amide formation, and ring-opening, provide a foundation for the synthesis of a wide array of novel azetidine-containing compounds. The detailed protocols and visualized pathways are intended to facilitate the practical application of this building block in the development of new therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles and electrophiles will undoubtedly uncover new synthetic methodologies and lead to the discovery of molecules with interesting biological properties.

References

- 1. A Facile Synthesis of 1-Arenesulfonylazetidines through Reaction of 1-Arenesulfonylaziridines with Dimethylsulfoxonium Methylide Generated under Microwave Irradiation [organic-chemistry.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

"potential applications of substituted azetidines in medicinal chemistry"

An In-depth Technical Guide to the Potential Applications of Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from the shadows of its more common five- and six-membered counterparts to become a privileged scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the applications of substituted azetidines, focusing on their synthesis, biological activities, and role as versatile building blocks in the development of novel therapeutics.

Introduction: The Allure of the Strained Ring

The azetidine ring, once considered a synthetic curiosity, is now increasingly incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, and binding affinity.[1][2] The strained nature of the four-membered ring imparts a degree of conformational rigidity, which can lead to improved target selectivity and reduced off-target effects.[1][2] Furthermore, the nitrogen atom provides a convenient handle for introducing a variety of substituents, allowing for the exploration of vast chemical space. Several approved drugs, including the anticancer agent Cobimetinib and the antihypertensive Azelnidipine, feature the azetidine motif, highlighting its clinical significance.[2][3]

Therapeutic Applications and Biological Activities

Substituted azetidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for various therapeutic areas.

Anticancer Activity

Azetidine derivatives have shown significant promise as anticancer agents. They have been investigated as inhibitors of various targets, including Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival.[4][5][6]

Table 1: In Vitro Inhibitory Potency of Azetidine Amides against STAT3 DNA-Binding Activity [4][5]

| Compound | Modification | IC50 (µM) |

| 5a | (R)-azetidine-2-carboxamide core | 0.55 |

| 5o | (R)-azetidine-2-carboxamide core | 0.38 |

| 8i | (R)-azetidine-2-carboxamide core | 0.34 |

| 7g | Ester prodrug modification | - |

| 9k | Ester prodrug modification | - |

Note: IC50 values represent the concentration required for 50% inhibition of STAT3 DNA-binding activity in an in vitro assay. The original source should be consulted for full details of the experimental conditions.

Furthermore, novel analogues of the potent antitumor agent TZT-1027, incorporating a 3-aryl-azetidine moiety, have exhibited excellent antiproliferative activities against various cancer cell lines.[7][8]

Table 2: Antiproliferative Activities of Azetidine-Containing TZT-1027 Analogues [7][8]

| Compound | Cell Line | IC50 (nM) |

| 1a | A549 (Lung Carcinoma) | 2.2 |

| 1a | HCT116 (Colon Carcinoma) | 2.1 |

Note: IC50 values represent the concentration required for 50% inhibition of cell proliferation.

Neurological Disorders: GABA Uptake Inhibition

Azetidine-based compounds have been designed as conformationally constrained analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These derivatives have shown potent inhibitory activity against GABA transporters (GATs), suggesting their potential in the treatment of neurological disorders such as epilepsy.[4]

Table 3: Inhibitory Potency of Azetidine Derivatives against GABA Transporters (GATs) [4]

| Compound Type | Target | Key Structural Feature | IC50 Range (µM) |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group | Low micromolar |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | Carboxylic acid at the 3-position | - |

Note: The original source should be consulted for specific IC50 values and detailed structure-activity relationships.

Antibacterial and Other Activities

The azetidine scaffold is a key component of many β-lactam antibiotics.[9] Beyond this well-established role, novel azetidine derivatives have shown a wide array of other pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted azetidines.

Synthesis of 3-Aryl-Azetidines

This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are common intermediates in the development of bioactive molecules.[7]

Materials:

-

Appropriate sulfonyl chloride

-

Tetrahydrofuran (THF)

-

Hydrazine hydrate

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na2SO4)

-

Methanol (MeOH)

-

Appropriate ketone

-

Trifluoroacetic acid (TFA)

-

N-Boc-(2R, 3R, 4S)-dolaproine (Dap)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dov-Val-Dil·TFA

Procedure:

-

Synthesis of Sulfonylhydrazides:

-

Dissolve the sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0 °C.

-

Add hydrazine hydrate (2.5 equiv) dropwise.

-

Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC).

-

Dilute the mixture with EtOAc, wash with brine, and dry over Na2SO4.

-

Remove the solvents in vacuo to obtain the sulfonylhydrazide.

-

-

Synthesis of Sulfonylhydrazones:

-

Dissolve the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M).

-

Add the corresponding ketone (1.0 equiv).

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

-

Formation of 3-Aryl-Azetidines (5a–i):

-

The specific procedure for the cyclization to form the azetidine ring from the sulfonylhydrazone should be followed according to the cited literature.[7]

-

-

Deprotection and Coupling:

-

Remove the Boc protecting group from the synthesized 3-aryl-azetidines (5a–i) using TFA to yield the corresponding TFA salts (6a–i).

-

Couple the TFA salts (6a–i) with N-Boc-(2R, 3R, 4S)-dolaproine (Dap) in the presence of HATU to give compounds 7a–i.

-

Remove the Boc group from 7a–i with TFA to yield the TFA salts 8a–i.

-

Couple 8a–i with Dov-Val-Dil·TFA in the presence of HATU to provide the final target compounds.

-

[³H]-GABA Uptake Assay

This assay is used to determine the inhibitory potency of compounds on GABA transporters.[4][6][11][12][13]

Materials:

-

HEK293 cells expressing the target GABA transporter subtype.

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

96-well microplates.

-

Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose).

-

[³H]-GABA (radiolabeled).

-

Test compounds at various concentrations.

-

Reference inhibitor (e.g., Tiagabine).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture:

-

Culture HEK293 cells expressing the target GAT subtype in appropriate medium at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Assay Performance:

-

Wash the cells twice with pre-warmed assay buffer.

-

Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells.

-

For total uptake, add assay buffer without any inhibitor.

-

For non-specific uptake, add a high concentration of a known potent inhibitor.

-

Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

-

-

Uptake Initiation and Termination:

-

Initiate the uptake by adding a fixed concentration of [³H]-GABA to each well.

-

Incubate for a specific period (e.g., 10-20 minutes) at room temperature.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

-

Quantification and Data Analysis:

-

Lyse the cells and add scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.[5][8][14][15][16][17]

Materials:

-

Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

-

Radiolabeled high-affinity sis-inducible element (hSIE) probe.

-

Test compounds at various concentrations.

-

Binding buffer.

-

Native polyacrylamide gel.

-

Electrophoresis apparatus.

-

Phosphorimager or X-ray film.

Procedure:

-

Binding Reaction:

-

Pre-incubate the nuclear extracts containing activated STAT3 with increasing concentrations of the test compounds for 30 minutes at room temperature.

-

-

Probe Incubation:

-

Add the radiolabeled hSIE probe to the reaction mixture and incubate to allow for STAT3-DNA binding.

-

-

Electrophoresis:

-

Resolve the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

-

Visualization and Quantification:

-

Visualize the bands using a phosphorimager or by exposing the gel to X-ray film.

-

Quantify the bands corresponding to the STAT3:DNA complexes using densitometry software (e.g., ImageJ).

-

-

Data Analysis:

-

Represent the quantified band intensity as a percentage of the control (no inhibitor).

-

Determine the IC50 values by plotting the percentage of inhibition against the concentration of the compounds.

-

Visualizing the Role of Azetidines in Biological Systems and Drug Discovery

Drug Discovery and Development Workflow

The journey of a drug from initial concept to market is a long and complex process. The following diagram illustrates a typical workflow.[5][9][18][19][20]

Quorum-Sensing Regulated Biosynthesis of Azetidomonamides in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a quorum-sensing (QS) system to regulate the production of various virulence factors, including azetidine-containing natural products called azetidomonamides.[10][21][22][23][24] The biosynthesis is orchestrated by a nonribosomal peptide synthetase (NRPS) gene cluster, aze.

Logical Relationship: Azetidine as a Bioisostere

The compact and rigid nature of the azetidine ring allows it to serve as a bioisosteric replacement for other common structural motifs in drug design, such as gem-dimethyl groups, carbonyls, and larger saturated heterocycles. This strategy can lead to improved physicochemical properties and novel intellectual property.

Conclusion

The exploration of substituted azetidines in medicinal chemistry is a rapidly expanding field. Their unique structural and physicochemical properties have already led to the development of successful drugs, and ongoing research continues to uncover new applications across a wide range of diseases. The continued development of novel synthetic methodologies will undoubtedly accelerate the incorporation of this valuable scaffold into the next generation of therapeutics, solidifying the azetidine ring's place as a cornerstone of modern drug design.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Drug Discovery Workflow - What is it? [vipergen.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. signosisinc.com [signosisinc.com]

- 15. licorbio.com [licorbio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. quantumzeitgeist.com [quantumzeitgeist.com]

- 19. genemod.net [genemod.net]

- 20. ppd.com [ppd.com]

- 21. researchgate.net [researchgate.net]

- 22. Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa [twincore.de]

- 24. researchportal.vub.be [researchportal.vub.be]

The Dawn of a New Therapeutic Era: A Technical Guide to the Discovery and Significance of Novel Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid, four-membered azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and synthetic tractability. This guide delves into the discovery and profound significance of novel azetidine derivatives, with a particular focus on their roles as potent and selective inhibitors of critical biological targets. We will explore their therapeutic potential in oncology and neuroscience, supported by a comprehensive analysis of their quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and illustrative diagrams of their mechanisms of action. This document serves as an in-depth technical resource for researchers and drug development professionals seeking to leverage the power of azetidine chemistry in the pursuit of next-generation therapeutics.

Introduction: The Rise of the Azetidine Scaffold

Historically, the synthesis of azetidines has been challenging due to their inherent ring strain.[1][2] However, recent advancements in synthetic methodologies have unlocked the potential of this versatile heterocycle, leading to a surge in its exploration in drug discovery.[3][4] The compact and rigid nature of the azetidine ring allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets.[5][6] This conformational constraint often translates to improved selectivity and potency compared to more flexible acyclic or larger ring-containing analogues.[6]

Compounds featuring the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) effects.[1][7] This guide will focus on two prominent examples of recently discovered azetidine derivatives that highlight their therapeutic promise: a series of potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors with anticancer properties and a class of novel Gamma-Aminobutyric Acid (GABA) uptake inhibitors with potential applications in neurological disorders.

Novel Azetidine Derivatives as Potent STAT3 Inhibitors

The STAT3 protein is a key signaling node that, when aberrantly activated, drives the proliferation, survival, and metastasis of many human cancers.[8] The discovery of small molecule inhibitors that directly target STAT3 has been a long-standing challenge. Recently, a series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective STAT3 inhibitors.[8][9]

Quantitative Biological Data

The inhibitory potency and binding affinity of these novel azetidine derivatives were rigorously evaluated using various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro STAT3 DNA-Binding Inhibitory Potency

| Compound | EMSA IC50 (µM)[8][9] |

| 5a | 0.55 |

| 5o | 0.38 |

| 8i | 0.34 |

| Proline Analogue 3 | 2.4 |

| Pipecolamide Analogue 4 | 5.4 |

Table 2: Binding Affinity to STAT3

| Compound | Isothermal Titration Calorimetry KD (nM)[8][10] |

| 7g | 880 |

| 9k | 960 |

Table 3: Cellular Activity in Breast Cancer Cell Lines

| Compound | Cell Viability EC50 (µM) (MDA-MB-231)[8] | Cell Viability EC50 (µM) (MDA-MB-468)[8] |

| 7e | 1.9 | Not Reported |

| 7f | 1.2 | Not Reported |

| 7g | 0.9 | Not Reported |

| 9k | 1.1 | Not Reported |

| 7a (Prodrug) | 2.7 | 2.5 |

Mechanism of Action: The JAK-STAT3 Signaling Pathway

The discovered azetidine derivatives exert their anticancer effects by directly inhibiting the STAT3 signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by these novel inhibitors.

Caption: The JAK-STAT3 signaling pathway and inhibition by novel azetidine derivatives.

Experimental Protocols

A detailed synthetic protocol for a representative azetidine derivative is outlined below. This multi-step synthesis involves the coupling of a protected azetidine carboxylic acid with a substituted aniline, followed by deprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. shutterstock.com [shutterstock.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

"experimental protocol for the synthesis of 3-substituted azetidines from Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate"

Application Note: A Modular Protocol for the Synthesis of 3-Substituted Azetidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azetidines are valuable four-membered saturated nitrogen heterocycles that have garnered significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates. This document provides a detailed experimental protocol for the synthesis of 3-substituted azetidines, starting from the commercially available Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate. The synthetic strategy involves the formation of an enolate at the C3 position, followed by alkylation and subsequent deprotection of the nitrogen and hydrolysis of the ester. This modular approach allows for the introduction of a variety of substituents at the 3-position, making it a versatile tool for the generation of diverse azetidine libraries for drug discovery.

Overall Synthetic Scheme

The synthesis of 3-substituted azetidines from this compound is a three-step process:

-

Alkylation of the C3 Position: Formation of a lithium enolate using a strong base, followed by reaction with an electrophile (e.g., an alkyl halide) to introduce the desired substituent at the C3 position.

-

Saponification of the Methyl Ester: Hydrolysis of the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

-

Deprotection of the N-Benzenesulfonyl Group: Reductive cleavage of the benzenesulfonyl protecting group to yield the final 3-substituted azetidine-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(benzenesulfonyl)-3-alkyl-azetidine-3-carboxylate

This protocol details the alkylation of the C3 position of the starting material.

Materials:

-

This compound

-